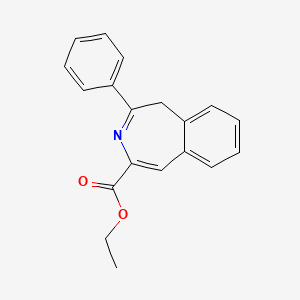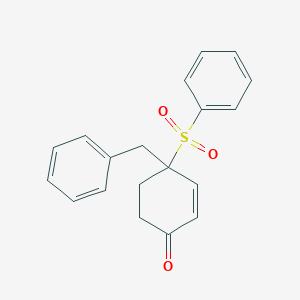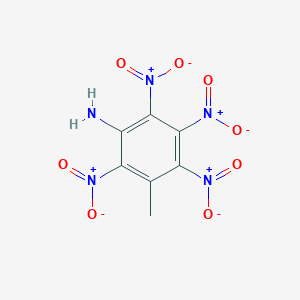
3-Methyl-2,4,5,6-tetranitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,4,5,6-tetranitroaniline is a nitroaromatic compound known for its explosive properties It is structurally characterized by a benzene ring substituted with a methyl group and four nitro groups at positions 2, 4, 5, and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4,5,6-tetranitroaniline typically involves the nitration of 3-methylaniline. The process includes the following steps:
Nitration of 3-Methylaniline: This step involves treating 3-methylaniline with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to introduce nitro groups at the desired positions on the benzene ring.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Nitration: Using industrial nitration reactors to handle large volumes of reactants and control the reaction conditions precisely.
Continuous Purification: Implementing continuous purification techniques such as distillation or crystallization to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2,4,5,6-tetranitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Major Products
Reduction Products: The reduction of this compound typically yields 3-methyl-2,4,5,6-tetraaminoaniline.
Substitution Products: Depending on the substituent introduced, various substituted derivatives of this compound can be obtained.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,4,5,6-tetranitroaniline has several applications in scientific research:
Explosives: Due to its high energy content, it is used in the formulation of explosives and propellants.
Medicinal Chemistry: Derivatives of this compound are studied for their potential antitumor and antimicrobial activities.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3-Methyl-2,4,5,6-tetranitroaniline in biological systems involves:
Interaction with Cellular Components: The compound can interact with cellular proteins and enzymes, leading to the disruption of normal cellular functions.
Induction of Apoptosis: Some derivatives of this compound have been shown to induce apoptosis in cancer cells by increasing the ratio of pro-apoptotic to anti-apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitroaniline:
Uniqueness
3-Methyl-2,4,5,6-tetranitroaniline is unique due to the presence of the methyl group, which can influence its reactivity and physical properties compared to other nitroaromatic compounds
Eigenschaften
CAS-Nummer |
84432-56-4 |
|---|---|
Molekularformel |
C7H5N5O8 |
Molekulargewicht |
287.14 g/mol |
IUPAC-Name |
3-methyl-2,4,5,6-tetranitroaniline |
InChI |
InChI=1S/C7H5N5O8/c1-2-4(9(13)14)3(8)6(11(17)18)7(12(19)20)5(2)10(15)16/h8H2,1H3 |
InChI-Schlüssel |
RSMOXMUJSCTSGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


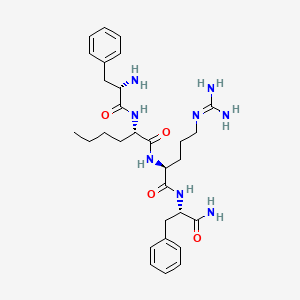
![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)

![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)

![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)
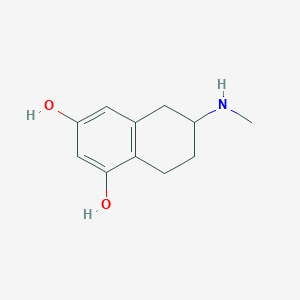
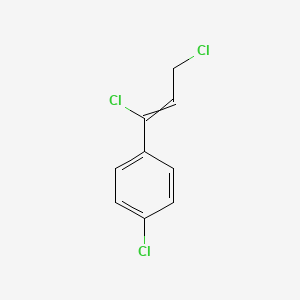
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)

![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
